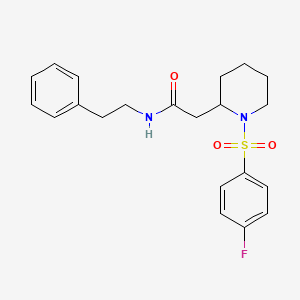

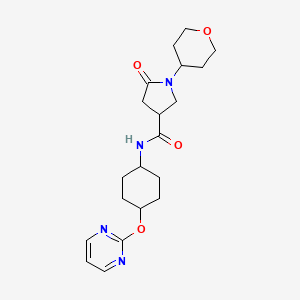

![molecular formula C18H12N4O6S2 B2662927 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 886929-79-9](/img/structure/B2662927.png)

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a complex organic compound. It is related to a class of compounds that have shown significant antibacterial activity . The compound seems to be part of a larger class of molecules that combine thiazole and sulfonamide, groups known for their antibacterial properties .

Scientific Research Applications

Antimalarial Compound

This compound has been identified as a novel orally bioavailable and metabolically stable antimalarial compound . It has shown potent antimalarial activity with a Pf3D7 IC50 of 29 nM . The compound displayed sustained exposure and high oral bioavailability in mice, making it a potential next-generation PI4K inhibitor for in vivo studies .

Drug Discovery

Isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is a significant part of this compound . It’s used in drug discovery due to its enormous significance .

Synthetic Routes

The compound can be synthesized using metal-free synthetic routes . This is important as it addresses the disadvantages associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .

Scaffold Hopping Approach

The compound has been envisaged through a scaffold-hopping approach combined with docking studies for putative-binding interactions with Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) target .

ADME-PK Studies

The compound has been used in ADME-PK studies . These studies are crucial in determining the drug-likeness of a compound, including its absorption, distribution, metabolism, and excretion, along with its pharmacokinetic properties .

Inhibitor for In Vivo Studies

Due to its potent antimalarial activity and high oral bioavailability, the compound can be used as an inhibitor for in vivo studies .

properties

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O6S2/c1-30(26,27)13-4-2-3-10(8-13)17-20-21-18(28-17)19-16(23)15-9-11-7-12(22(24)25)5-6-14(11)29-15/h2-9H,1H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYWDMXTLAHKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2662844.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2662846.png)

![ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate](/img/structure/B2662851.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2662857.png)

![2,3-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2662860.png)

![N-(2-aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2662861.png)

![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2662863.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2662864.png)